Peptide 46
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Overview
Description
Peptide 46 is a segment of the larger P53 protein, which is a crucial tumor suppressor in humans. This protein plays a significant role in regulating the cell cycle and preventing cancer formation. It is often referred to as the “guardian of the genome” due to its role in maintaining genomic stability by preventing mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Peptide 46 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high purity and yield. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Peptide 46 can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents and conditions.
Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Peptide 46 has a wide range of applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modifications.
Biology: Essential in research on cell cycle regulation, apoptosis, and DNA repair mechanisms.
Medicine: Investigated for its role in cancer therapy, particularly in restoring the function of mutated P53 in tumors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting P53 pathways
Mechanism of Action
The mechanism by which Peptide 46 exerts its effects involves binding to DNA and regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The P53 protein can activate or repress the transcription of target genes, leading to cellular responses that prevent tumor development. Key molecular targets include genes like p21, which inhibits cyclin-dependent kinases, and BAX, which promotes apoptosis .
Comparison with Similar Compounds
MDM2 Inhibitors: These compounds inhibit the interaction between P53 and MDM2, a negative regulator of P53.
Nutlin-3: A small molecule that disrupts the P53-MDM2 interaction, leading to the stabilization and activation of P53.
PRIMA-1: A compound that restores the function of mutant P53 proteins.
Uniqueness: Peptide 46 is unique due to its specific sequence and role in the P53 protein’s tumor-suppressing functions. Unlike other compounds that target P53 indirectly, this peptide segment is a direct part of the P53 protein, making it crucial for understanding the protein’s structure and function .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBUEAWZVGEPM-NIPIXROFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N39O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2253.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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